molecular formula C22H21NO7S B11153778 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide

Cat. No.: B11153778
M. Wt: 443.5 g/mol
InChI Key: YNFOVVXBZSXNLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide (CAS 951989-12-1) is a complex synthetic compound with a molecular formula of C22H21NO7S and a molecular weight of 443.5 g/mol . This acetamide derivative is of significant interest in medicinal chemistry and pharmacology research, particularly for investigating new anti-cancer and anti-inflammatory agents. Its molecular structure integrates a 1,1-dioxidotetrahydrothiophene moiety, a phenoxyacetamide linker, and a 6-methoxy-2H-chromen-2-one (6-methoxycoumarin) group . Compounds featuring the phenoxyacetamide scaffold, like this one, have demonstrated a range of notable pharmacological activities in scientific studies, including antimycobacterial, antiparasitic, and antiviral properties . Furthermore, structural analogues have been synthesized and evaluated for their potent cytotoxic and anti-proliferative efficacy against multiple cancer cell lines, as well as for their dual potential to act as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) inhibitors, which links anticancer activity with anti-inflammatory pathways . The presence of the coumarin unit may contribute to additional biological interactions, making this compound a valuable chemical entity for high-throughput screening, structure-activity relationship (SAR) studies, and the development of novel therapeutic agents. This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C22H21NO7S

Molecular Weight

443.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[4-(6-methoxy-2-oxochromen-3-yl)phenoxy]acetamide

InChI

InChI=1S/C22H21NO7S/c1-28-18-6-7-20-15(10-18)11-19(22(25)30-20)14-2-4-17(5-3-14)29-12-21(24)23-16-8-9-31(26,27)13-16/h2-7,10-11,16H,8-9,12-13H2,1H3,(H,23,24)

InChI Key

YNFOVVXBZSXNLL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CC=C(C=C3)OCC(=O)NC4CCS(=O)(=O)C4

Origin of Product

United States

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

PropertyValue
Molecular FormulaC26H28N2O5S
Molecular Weight480.57592 g/mol
CAS Number912897-34-8

The structure includes a tetrahydrothiophene moiety and a chromenone derivative, which are significant for its biological activity.

1. Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit enzyme inhibition properties. For instance, studies on related acetamides have shown strong inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism. The IC50 values reported for these compounds vary, suggesting a structure-activity relationship that could be explored further for optimizing efficacy against metabolic disorders like diabetes .

2. Anticancer Activity

The compound's structural features suggest potential anticancer properties. Analogous compounds have demonstrated the ability to induce apoptosis in cancer cells by disrupting mitochondrial function and activating autophagy pathways. Specifically, modifications to the chemical structure have been linked to enhanced cytotoxicity against glioblastoma cells, indicating a promising avenue for cancer therapy .

Case Studies

Case Study 1: Antidiabetic Potential

In a study focusing on the inhibition of α-glucosidase, derivatives of acetamides were synthesized and screened. One derivative exhibited an IC50 of 2.1 μM, significantly lower than the standard drug acarbose (IC50 = 750 μM), highlighting the potential of these compounds in managing postprandial glucose levels .

Case Study 2: Anticancer Efficacy

A recent investigation into pyridine variants revealed that modifications similar to those found in this compound could effectively induce ATP depletion in glioblastoma cells, triggering cell death through autophagy and apoptosis pathways .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of related compounds:

CompoundBiological ActivityIC50 (μM)
Quinazolinone-triazole-acetamideα-glucosidase inhibition6.31 - 49.9
Chromenone derivativeCytotoxicity against glioblastomaNot specified

These findings underscore the importance of structural modifications in enhancing biological activity.

Comparison with Similar Compounds

Substituent Variations on the Chromen Ring

  • Compound in : 2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide differs in its chromen substituents (6-chloro, 3,4-dimethyl vs. 6-methoxy).
  • Compound in : N-(1,1-Dioxidotetrahydro-3-thiophenyl)-2-{[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide replaces the 2-oxo group with a 4-oxo group and introduces an ethoxyphenoxy substituent. This modification likely alters electronic distribution and steric bulk, affecting receptor binding .

Phenoxy-Acetamide Backbone Variations

Heterocyclic Modifications

  • Benzimidazole Derivatives (): Compounds such as 3j and 3k feature benzimidazole-sulfonyl groups instead of chromen.
  • Purin-8-yl Derivatives (): Derivatives like N-cyclohexyl-2-(4-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy)acetamide incorporate purine heterocycles. These compounds exhibit adenosine receptor modulation, suggesting the target compound’s chromen group may similarly influence receptor selectivity .

Functional Group Impact on Bioactivity

  • Thiazolidine Derivatives (): (Z)-N-(3-Chlorophenyl)-2-(4-((3-(methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide shows NO inhibition (IC₅₀ = 45.6 µM). The target compound’s chromen-2-oxo group may confer analogous anti-inflammatory properties through radical scavenging or enzyme inhibition .
  • Sulfamoylphenyl Derivatives (): N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-[2-(propan-2-yl)phenoxy]acetamide includes a sulfamoyl group, enhancing hydrogen-bonding capacity. The absence of this group in the target compound may reduce polar interactions but improve lipophilicity .

Molecular Weight and Solubility

  • The target compound (estimated molecular formula: C₂₀H₂₀NO₇S) has a molecular weight of ~418.44 g/mol, comparable to ’s compound (399.8 g/mol). The 6-methoxy group likely increases solubility relative to chloro substituents .
  • Synthetic Routes: Analogous compounds (e.g., ) are synthesized via coupling reactions between activated acetamide intermediates and functionalized phenols. For example, 3ae and 3af derivatives were synthesized in 73% yield using 1H-NMR-guided purification .

Preparation Methods

Formation of the Tetrahydrothiophene-1,1-Dioxide Intermediate

The synthesis begins with the preparation of the tetrahydrothiophene-1,1-dioxide scaffold. This involves oxidizing tetrahydrothiophene derivatives using agents such as hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0–25°C for 12–24 hours. For example:

  • Step 1 : Oxidation of 3-aminotetrahydrothiophene with mCPBA yields 3-aminotetrahydrothiophene-1,1-dioxide (85–92% yield).

Synthesis of 6-Methoxy-2-Oxo-2H-Chromen-3-yl Phenol

The chromenone fragment is synthesized via Pechmann condensation:

  • Step 2 : Resorcinol reacts with ethyl acetoacetate in concentrated sulfuric acid at 0–5°C, followed by methylation using dimethyl sulfate to introduce the methoxy group (70–78% yield).

Coupling of Phenoxyacetamide and Chromenone Moieties

The final assembly involves nucleophilic substitution and amidation:

  • Step 3 : 4-(6-Methoxy-2-oxo-2H-chromen-3-yl)phenol reacts with bromoacetyl bromide in acetone with K₂CO₃ as a base, forming 2-bromo-N-(tetrahydrothiophene-1,1-dioxide-3-yl)acetamide.

  • Step 4 : The bromo intermediate undergoes Ullmann coupling with the chromenone-phenol derivative in dimethylformamide (DMF) using CuI and 1,10-phenanthroline at 100°C (62–68% yield).

Optimization Strategies for Improved Yield

Solvent and Catalyst Selection

ParameterCondition 1Condition 2Optimal Condition
SolventDMFAcetoneDMF
CatalystCuI/PhenanthrolineK₂CO₃CuI/Phenanthroline
Temperature (°C)10080100
Yield (%)684568

Data from indicate that DMF enhances solubility of aromatic intermediates, while CuI accelerates coupling kinetics.

Green Chemistry Approaches

  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2 hours (yield: 70%).

  • Continuous flow reactors : Improve oxidation step efficiency (95% conversion).

Purification and Characterization

Chromatographic Techniques

  • Silica gel chromatography : Employed with ethyl acetate/hexane (3:1) to isolate the final product (purity >98%).

  • Recrystallization : Ethanol/water mixtures yield crystals suitable for X-ray diffraction.

Spectroscopic Validation

TechniqueKey DataConfirmation
¹H NMR δ 7.85 (s, 1H, chromenone H-4)Aromatic proton environment
IR 1680 cm⁻¹ (C=O stretch)Amide and lactone groups
HR-MS m/z 443.5 [M+H]⁺Molecular ion confirmation

Scale-Up Considerations and Industrial Relevance

Pilot-Scale Production

  • Batch size : 10 kg batches achieved with 60% overall yield using flow chemistry.

  • Cost drivers : Chromenone synthesis accounts for 45% of raw material costs.

Regulatory Compliance

  • Impurity profiling : USP/EP guidelines require <0.1% residual solvents (e.g., DMF).

  • Stability studies : The compound degrades <2% under accelerated conditions (40°C/75% RH).

Comparative Analysis of Alternative Routes

MethodAdvantagesLimitations
Classical Ullmann High reproducibilityLow atom economy (38%)
Microwave-assisted Rapid reaction timesLimited scalability
Enzymatic amidation Eco-friendly (no heavy metals)Low yield (25%)

Q & A

Q. Advanced Research Focus

  • Chromen-3-yl modifications : Introducing electron-withdrawing groups (e.g., Cl at position 6) enhances π-π stacking with biological targets like kinases. Activity is validated via in vitro kinase inhibition assays (IC₅₀) and molecular docking simulations .
  • Tetrahydrothiophene-dioxide : Sulfone groups improve solubility but may reduce membrane permeability. LogP values and Caco-2 cell permeability assays quantify this trade-off .
  • Validation : Comparative SAR studies using analogs (e.g., fluorobenzyl substitutions) paired with LC-MS/MS metabolite profiling identify pharmacophores .

What analytical techniques are most effective for characterizing purity and structural integrity, especially for detecting regioisomeric impurities?

Q. Basic Research Focus

  • NMR : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) resolves regioisomers via distinct coupling patterns (e.g., δ 4.90 ppm for morpholine protons in ) .
  • HPLC-MS : Reverse-phase C18 columns (ACN/H₂O gradient) with ESI-MS detect impurities >0.1%. For example, m/z 430.2 [M+H]⁺ confirms the target compound .
  • X-ray crystallography : Resolves stereochemical ambiguities in the tetrahydrothiophene ring .

How can researchers resolve contradictions in reported biological activities, such as divergent IC₅₀ values across cell lines?

Q. Advanced Research Focus

  • Assay standardization : Use consistent cell lines (e.g., HepG2 vs. MCF-7) and normalize data to control compounds (e.g., doxorubicin). notes variability due to differential expression of target proteins like topoisomerase II .
  • Metabolic stability : Incubate compounds with liver microsomes (human vs. rodent) to assess CYP450-mediated degradation, which impacts efficacy .
  • Data reconciliation : Apply multivariate analysis (e.g., PCA) to correlate structural descriptors (LogP, polar surface area) with activity trends .

What key considerations guide the design of derivatives to enhance pharmacological properties while minimizing toxicity?

Q. Advanced Research Focus

  • Bioisosteric replacements : Replace methoxy groups with trifluoromethoxy to improve metabolic stability without altering binding affinity .
  • Toxicity mitigation : Introduce hydrophilic groups (e.g., morpholine) to reduce hepatotoxicity. In vivo studies in Wistar rats (ALT/AST levels) validate safety .
  • ADME profiling : Use in silico tools (e.g., SwissADME) to predict BBB penetration and P-glycoprotein efflux, critical for CNS-targeted derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.